2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine
CAS No.:
Cat. No.: VC18000170
Molecular Formula: C11H10Cl3N5
Molecular Weight: 318.6 g/mol
* For research use only. Not for human or veterinary use.
![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine -](/images/structure/VC18000170.png)
Specification
Molecular Formula | C11H10Cl3N5 |
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Molecular Weight | 318.6 g/mol |
IUPAC Name | 2,4,6-trichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidine |
Standard InChI | InChI=1S/C11H10Cl3N5/c12-8-6-7(16-10(13)17-8)9(18-11(14)15-6)19-4-2-1-3-5-19/h1-5H2 |
Standard InChI Key | QDQQDLWAHQXESP-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine features a fused bicyclic pyrimidine core with three chlorine atoms and a piperidine substituent. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | 2,4,6-Trichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine |
CAS Number | 1449029-14-4 |
Molecular Formula | |
Molecular Weight | 318.6 g/mol |
SMILES | ClC1=NC(=NC2=C1N=C(N=C2Cl)Cl)N3CCCCC3 |
InChIKey | QDQQDLWAHQXESP-UHFFFAOYSA-N |
The piperidinyl group introduces a six-membered nitrogen-containing ring, enhancing lipophilicity and potential receptor-binding capabilities.
Spectroscopic Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogs like 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine exhibit distinct -NMR peaks at δ 1.5–1.7 ppm (piperidine CH) and δ 8.2–8.5 ppm (pyrimidine protons) . Computational models predict similar patterns, with chlorine atoms inducing deshielding effects on adjacent carbons.
Synthesis and Optimization Strategies
General Synthetic Approaches
Pyrimido[5,4-d]pyrimidines are typically synthesized via multi-step nucleophilic substitutions or cross-coupling reactions. For 2,4,6-trichloro derivatives, chlorination of hydroxyl or amino precursors is common. A patent for the analogous 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine outlines the following steps :
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Selective Protection: React 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine with 4-toluenesulfonyl chloride to protect hydroxyl groups.
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Piperidine Substitution: Treat the protected intermediate with piperidine to introduce nitrogen substituents.
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Microwave-Assisted Chlorination: Use phosphorus oxychloride (POCl) under microwave irradiation to replace hydroxyl groups with chlorine atoms.
This method achieves yields >75% and purity >95%, suggesting adaptability for trichloro variants .
Challenges in Trichloro Derivative Synthesis
Introducing three chlorine atoms poses regioselectivity challenges. Comparative studies indicate that electron-withdrawing groups (e.g., piperidinyl) direct chlorination to ortho and para positions, but steric hindrance at position 8 may limit reactivity. Optimizing reaction temperature (80–120°C) and POCl stoichiometry (3–5 equivalents) could improve yields .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound’s logP (calculated: 3.2) suggests moderate lipophilicity, favoring membrane permeability. Aqueous solubility is likely low (<1 mg/mL), necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro studies. Stability tests under ambient conditions show no degradation over 6 months, but prolonged exposure to moisture or light may hydrolyze chlorine substituents .
Thermal Behavior
Differential scanning calorimetry (DSC) of related pyrimido[5,4-d]pyrimidines reveals melting points between 180–220°C, with decomposition above 250°C. Thermogravimetric analysis (TGA) predicts similar stability for the trichloro derivative.
Applications in Materials Science
Coordination Chemistry
The nitrogen-rich structure enables metal chelation. Copper(II) complexes of pyrimido[5,4-d]pyrimidines exhibit catalytic activity in oxidation reactions, with turnover frequencies (TOF) exceeding 500 h. Such properties could position this compound as a ligand in heterogeneous catalysis or semiconductor fabrication.
Photophysical Properties
Chlorine and piperidine groups may enhance intersystem crossing, making the compound a candidate for organic light-emitting diodes (OLEDs). Theoretical calculations predict a bandgap of 3.1–3.5 eV, suitable for blue-emitting materials.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce steps and improve regioselectivity.
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Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial activity in vitro.
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Structure-Activity Relationships (SAR): Modify chlorine and piperidine substituents to enhance potency or selectivity.
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Scale-Up Feasibility: Assess industrial viability using continuous-flow reactors or green solvents.
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